1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea
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Overview
Description
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromopyrazole moiety linked to a phenethylthiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetonitrile.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 3-chloropropylamine to form 3-(4-bromo-1H-pyrazol-1-yl)propylamine.
Formation of phenethylthiourea: Phenethylamine is reacted with thiophosgene to form phenethylisothiocyanate, which is then converted to phenethylthiourea by reaction with ammonia.
Coupling reaction: Finally, 3-(4-bromo-1H-pyrazol-1-yl)propylamine is coupled with phenethylthiourea under suitable conditions to form N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives, while reduction can lead to the formation of thiol derivatives.
Cyclization reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures under suitable conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone are used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation reactions: Products include sulfinyl or sulfonyl derivatives of the thiourea moiety.
Reduction reactions: Products include thiol derivatives of the thiourea moiety.
Scientific Research Applications
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA.
Phenethylthiourea: Another precursor used in the synthesis.
Other substituted pyrazoles: Compounds with similar pyrazole structures but different substituents.
Properties
Molecular Formula |
C15H19BrN4S |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[3-(4-bromopyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H19BrN4S/c16-14-11-19-20(12-14)10-4-8-17-15(21)18-9-7-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H2,17,18,21) |
InChI Key |
XJBKYYPPCYDIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCN2C=C(C=N2)Br |
Origin of Product |
United States |
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